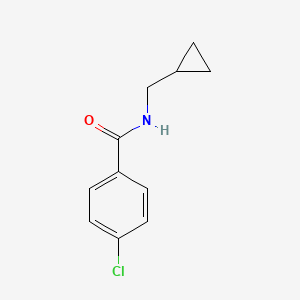![molecular formula C12H17N3O B7508212 [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wissenschaftliche Forschungsanwendungen
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a variety of effects on the brain, including increasing the release of dopamine and other neurotransmitters.
Wirkmechanismus
The mechanism of action of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the dopamine D2 receptor. This results in an increase in dopamine release and a variety of other effects on the brain.
Biochemical and Physiological Effects:
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. These include increasing the release of dopamine and other neurotransmitters, improving cognitive function, and reducing anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its ability to improve cognitive function and reduce anxiety and depression. This makes it an ideal compound for use in research on the brain and behavior. However, there are also limitations to its use. For example, it may be difficult to obtain and synthesize in large quantities, and its effects may vary depending on the species and strain of animal used in experiments.
Zukünftige Richtungen
There are many potential future directions for research on [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is in the development of new drugs that target the dopamine D2 receptor. Another area of interest is in the development of new treatments for anxiety and depression. Finally, there is also interest in exploring the potential use of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been the subject of much research. There are many potential future directions for research on this compound, including the development of new drugs and treatments for a variety of neurological disorders.
Synthesemethoden
The synthesis method for [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves the reaction of 3-acetyl-6-bromo-2-pyridinecarboxaldehyde with N,N-dimethylpropan-1-amine and sodium borohydride. This reaction results in the formation of the desired compound with a yield of approximately 60%.
Eigenschaften
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(2)11-6-5-10(9-13-11)12(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOPGPDZGSVBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)



